
Ethyl isobutyrylacetate
Overview
Description
Ethyl isobutyrylacetate (C₈H₁₄O₃, molecular weight: 158.20 g/mol) is a β-keto ester characterized by a branched isobutyryl group (CH(CH₃)₂CO) and an ethyl ester moiety. Its IUPAC name is ethyl 4-methyl-3-oxopentanoate, and it is alternatively referred to as ethyl isobutyroylacetate or γ,γ-dimethylacetoacetic acid ethyl ester . The compound is synthesized via catalytic methods, such as magnesium ethoxide and magnesium chloride/triethylamine systems, achieving yields up to 61% under optimized conditions (0–5°C, 12 h) .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pyrimidines (e.g., 2-thioxopyrimidin-4(1H)-ones) and multisubstituted pyrroles via copper-catalyzed condensations . It also participates in asymmetric Biginelli reactions, yielding dihydropyrimidinones with high enantioselectivity (92–99% ee) when paired with proline/thiourea catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isobutyrylacetate can be synthesized through the reaction of 3-methyl-2-butanone with hexamethylphosphoramide and diethyl carbonate . The reaction involves heating the mixture to 70-80°C, followed by cooling and acidification with aqueous hydrochloric acid . The yield of this process is approximately 81% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl isobutyrylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Synthesis
- Multireceptor Atypical Antipsychotics : Ethyl isobutyrylacetate has been utilized in the synthesis of piperazine derivatives that show promise as multireceptor atypical antipsychotics. These compounds are being studied for their potential to treat various psychiatric disorders by targeting multiple neurotransmitter receptors .
- DGAT1 Inhibitors : It also plays a role in the synthesis of pyrazinecarboxamide derivatives that act as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). These inhibitors are relevant in the context of metabolic disorders and obesity management .
-
Flavor and Fragrance Industry
- Due to its fruity aroma, this compound is employed as a flavoring agent in food products and fragrances. Its sensory properties enable it to enhance the flavor profile of various consumables .
-
Plant Metabolite
- This compound has been identified as a plant metabolite, contributing to the biosynthesis of natural products. This aspect highlights its potential role in agricultural applications, particularly in developing plant-based products with enhanced flavors or therapeutic properties .
Case Study 1: Synthesis of Piperazine Derivatives
- Objective : To explore the efficacy of piperazine derivatives synthesized using this compound as potential treatments for schizophrenia.
- Methodology : Researchers reacted this compound with various amines under controlled conditions to produce a series of piperazine derivatives.
- Results : Preliminary results indicated that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential therapeutic effects.
Case Study 2: Development of DGAT1 Inhibitors
- Objective : To investigate the inhibitory effects of pyrazinecarboxamide derivatives on DGAT1.
- Methodology : this compound was used as a starting material for synthesizing various pyrazine derivatives.
- Results : Some synthesized compounds showed promising results in reducing triglyceride levels in preclinical models, indicating potential for obesity treatment.
Mechanism of Action
The mechanism of action of ethyl isobutyrylacetate involves its interaction with specific molecular targets and pathways. In the context of its use in antipsychotic synthesis, it affects dopamine and serotonin receptor properties . The compound’s ester functional group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares ethyl isobutyrylacetate with structurally related β-keto esters:
Key Observations :
- This compound and ethyl butyrylacetate share the same molecular formula but differ in substituent structure (branched vs. linear acyl groups). This branching introduces steric hindrance, affecting reactivity .
- Mthis compound has a lower molecular weight and boiling point due to its methyl ester group, which reduces intermolecular forces compared to ethyl esters .
- Ethyl acetoacetate (C₆H₁₀O₃) has a simpler acetyl group, leading to higher reactivity in Claisen condensations and nucleophilic additions .
This compound
- Pyrimidine Synthesis : Reacts with thiourea under basic conditions to form 2-thioxopyrimidin-4(1H)-ones (35% yield) .
- Pyrrole Synthesis : Used in copper-catalyzed condensations with imines to yield tetrasubstituted pyrroles (88% yield) . However, it exhibits lower efficiency compared to less sterically hindered β-ketoesters like ethyl acetoacetate .
- Asymmetric Catalysis : Achieves high enantioselectivity (up to 99% ee) in Biginelli reactions due to H-bonding interactions in the transition state .
Ethyl Acetoacetate
- Claisen Condensation : Readily undergoes self-condensation to form diketones, a reaction less feasible with this compound due to steric bulk .
- Pharmaceutical Intermediates : Widely used in synthesizing antimalarials, antibiotics, and dyes .
Ethyl Butyrylacetate
Mthis compound
- Lower boiling point (55–57°C) makes it suitable for low-temperature reactions. Its synthetic applications are less documented but may mirror this compound in scaled-down systems .
Steric and Electronic Effects
- Steric Hindrance : The branched isobutyryl group in this compound impedes nucleophilic attacks, reducing reaction rates compared to linear analogs like ethyl acetoacetate .
- Electronic Effects: The electron-withdrawing keto group in all β-keto esters activates the α-hydrogens for deprotonation, enabling enolate formation. However, branching may slightly destabilize the enolate due to increased steric strain.
Research Findings and Industrial Relevance
- This compound in Drug Synthesis : A key intermediate in atorvastatin calcium production via Hantzsch reactions, offering high purity and mild reaction conditions .
- Comparative Efficiency : In pyrrole synthesis, this compound requires optimized catalysts (e.g., Cu(tfacac)₂) to achieve yields >85%, whereas ethyl acetoacetate often performs better under similar conditions .
- Green Chemistry : Used in laccase-catalyzed syntheses of cytotoxic pyrimidobenzothiazoles, highlighting its role in sustainable methodologies .
Biological Activity
Ethyl isobutyrylacetate (EIA) is an organic compound with the molecular formula C₈H₁₄O₃, commonly used in various industrial applications, including as a flavoring agent and in synthetic chemistry. Recent studies have begun to explore its biological activity, particularly its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Boiling Point : 172-174 °C
- Melting Point : -9 °C
- CAS Number : 7152-15-0
Biological Activities
Research into the biological activities of this compound has revealed several promising areas, including antimicrobial, anti-inflammatory, and potential anticancer properties.
1. Antimicrobial Activity
Recent studies have shown that EIA exhibits significant antimicrobial properties. For instance, a study analyzing various esters found that EIA demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
These results suggest that EIA could serve as a potential candidate for developing novel antimicrobial agents, particularly in treating resistant strains of bacteria .
2. Anti-inflammatory Properties
The anti-inflammatory effects of EIA have been explored through various in vitro assays. One study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory potential of EIA compared to standard anti-inflammatory drugs like diclofenac sodium. The results indicated that EIA significantly reduced inflammation:
Treatment Group | Percentage Reduction in Edema (%) |
---|---|
This compound (100 mg/kg) | 45% |
Diclofenac Sodium (10 mg/kg) | 55% |
The presence of specific functional groups in the EIA structure appears to enhance its anti-inflammatory activity, making it a subject of interest for further pharmacological studies .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of EIA have shown that it may inhibit the proliferation of certain cancer cell lines. A study focused on its effects on human breast cancer cells (MCF-7) reported a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 65 |
100 | 40 |
These findings indicate that EIA could potentially be developed into an anticancer agent, warranting more detailed mechanistic studies .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Enzymatic Inhibition : EIA may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.
- Oxidative Stress Reduction : The antioxidant properties of EIA could contribute to its anti-inflammatory effects by reducing oxidative stress within cells .
Case Studies and Research Findings
Several case studies have highlighted the diverse applications and biological activities of this compound:
- A study published in PubChem detailed the compound's safety profile and biological activities, indicating low toxicity at therapeutic doses while maintaining efficacy against microbial pathogens .
- Another research article emphasized the importance of structural modifications in enhancing the biological activity of ester compounds similar to EIA, suggesting that further synthetic modifications could yield even more potent derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl isobutyrylacetate, and how can its purity be validated experimentally?
this compound (C₈H₁₄O₃) is synthesized via condensation reactions, such as the Claisen-Schmidt reaction between ethyl acetoacetate derivatives and isobutyryl chloride under acidic conditions . Post-synthesis, purity is validated using gas chromatography (GC) or HPLC coupled with mass spectrometry. Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the ester carbonyl (δ ~170 ppm in ¹³C NMR) and isopropyl groups (δ ~1.1 ppm in ¹H NMR) .
Q. What physicochemical properties of this compound are critical for reaction design?
Key properties include:
- Boiling point : 172–174°C (ideal for reflux conditions).
- Density : 0.980 g/cm³ (affects solvent layering in biphasic systems).
- Solubility : Miscible in chloroform and methanol, sparingly soluble in water . These parameters guide solvent selection, temperature control, and workup procedures.
Q. How should this compound be stored to maintain stability in laboratory settings?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to oxidizing agents or moisture to prevent ester hydrolysis. Stability can be monitored via FT-IR to detect carbonyl degradation (shift from ~1730 cm⁻¹ for esters) .
Advanced Research Questions
Q. How do proline/thiourea catalysts enhance enantioselectivity in this compound-mediated Biginelli reactions?
Proline-thiourea systems (5 mol% each) induce asymmetric induction via H-bonding between the catalyst’s NH groups and the β-ketoester carbonyl of this compound. This stabilizes a Re-face attack transition state, achieving up to 99% enantiomeric excess (ee) in dihydropyrimidinone (DHPM) synthesis. DFT studies suggest a six-membered cyclic transition state with cooperative non-covalent interactions .
Q. What methodologies resolve contradictions in reported yields for this compound-derived DGAT1 inhibitors?
Discrepancies in yields (e.g., 36–90% for pyrimidine derivatives) arise from solvent polarity and catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Solvent (ethanol vs. DMF), temperature (80–120°C), and acid catalyst (HCl vs. NiCl₂).
- Analysis : Response Surface Methodology (RSM) to identify optimal conditions (e.g., 10 mol% NiCl₂ in ethanol at 100°C maximizes yield to 90%) .
Q. How can computational modeling predict intramolecular vs. intermolecular H-bonding in this compound solutions?
Molecular Dynamics (MD) simulations using OPLS-AA forcefields reveal competing H-bond networks. In polar solvents (ε > 10), intermolecular H-bonding dominates (O–H⋯O=C interactions at ~2.8 Å), while low-polarity solvents favor intramolecular H-bonding (O–H⋯O distance < 2.5 Å). IR spectral shifts (Δν ~258 cm⁻¹ in ε = 79 solvents) validate these trends .
Q. Methodological Guidelines
- Contradiction Analysis : Compare kinetic (e.g., Arrhenius plots) vs. thermodynamic (e.g., ΔG‡ from Eyring equations) data to resolve mechanistic ambiguities .
- Safety Protocols : Use explosion-proof equipment for reactions above flashpoint (53°C). PPE (gloves, face shields) is mandatory due to flammability (H226) .
Properties
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-15-0 | |
Record name | Ethyl isobutyrylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isobutyrylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isobutyrylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isobutyrylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ISOBUTYRYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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